molecular formula C10H18N4O3 B11951418 2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide CAS No. 35532-26-4

2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide

Katalognummer: B11951418
CAS-Nummer: 35532-26-4
Molekulargewicht: 242.28 g/mol
InChI-Schlüssel: GYNOCEBHBLLZKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide is a structurally complex acetamide derivative featuring dual propan-2-ylidene hydrazinyl moieties. Its molecular formula is C₁₁H₁₇N₃O₃ (molecular weight: 255.28 g/mol). The molecule comprises an acetamide core substituted with an ethoxy linker connected to a hydrazinyl group and a terminal propan-2-ylideneamino group. However, experimental data on its synthesis, physicochemical properties, and bioactivity remain unreported in the provided evidence, necessitating comparisons with structurally analogous compounds.

Eigenschaften

CAS-Nummer

35532-26-4

Molekularformel

C10H18N4O3

Molekulargewicht

242.28 g/mol

IUPAC-Name

2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C10H18N4O3/c1-7(2)11-13-9(15)5-17-6-10(16)14-12-8(3)4/h5-6H2,1-4H3,(H,13,15)(H,14,16)

InChI-Schlüssel

GYNOCEBHBLLZKV-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)COCC(=O)NN=C(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Etherification: The hydrazone intermediate is then reacted with an appropriate alkylating agent to form the ether linkage.

    Acetamide formation: The final step involves the reaction of the ether intermediate with an acylating agent to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Hydrazide Derivatives with Aromatic Substituents
  • (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

    • Molecular Formula : C₁₉H₁₅N₃O₇
    • Molecular Weight : 397.34 g/mol
    • Key Features : Incorporates a nitrobenzylidene hydrazide group and a coumarin-linked ethoxy chain.
    • Physicochemical Data : Melting point = 235–237°C; Yield = 76%.
    • Spectral Data : IR (C=O stretch at 1730 cm⁻¹), ¹H NMR (δ 8.21 ppm for nitro group).
  • 2-[(2E)-2-(3-Methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide Molecular Formula: C₁₇H₁₇N₃O₅ Molecular Weight: 343.34 g/mol Key Features: Methoxy-substituted benzylidene hydrazine and acetamide backbone. Significance: Demonstrates how electron-donating methoxy groups enhance solubility and modulate binding interactions.
Heterocyclic Acetamide Derivatives
  • 2-(2-Oxo-1,3-benzothiazol-3-yl)-N,N-di(propan-2-yl)acetamide
    • Molecular Formula : C₁₅H₂₀N₂O₂S
    • Molecular Weight : 292.40 g/mol
    • Key Features : Benzothiazole ring fused with an oxo group and isopropyl substituents.
    • Relevance : Highlights the impact of sulfur-containing heterocycles on metabolic stability.

Physicochemical and Spectral Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features
Target Compound C₁₁H₁₇N₃O₃ 255.28 Not Reported - Not Reported
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) C₁₉H₁₅N₃O₇ 397.34 235–237 76 IR: 1730 cm⁻¹ (C=O); ¹H NMR: δ 8.21 (s, NO₂)
2-(2-Oxo-1,3-benzothiazol-3-yl)-N,N-di(propan-2-yl)acetamide C₁₅H₂₀N₂O₂S 292.40 Not Reported - Not Reported
  • Key Observations :
    • Aromatic substituents (e.g., nitro, methoxy) increase molecular weight and melting points.
    • Heterocyclic moieties (e.g., benzothiazole) introduce sulfur atoms, altering polarity and bioavailability.

Biologische Aktivität

The compound 2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide , with CAS number 35532-26-4, is a hydrazine derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C10H18N4O3C_{10}H_{18}N_{4}O_{3}, with a molecular weight of approximately 242.27 g/mol. Its structural characteristics include a hydrazine moiety and an acetamide group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₈N₄O₃
Molecular Weight242.27 g/mol
Density1.15 g/cm³
LogP0.81
PSA92.15 Ų

Anticancer Properties

Research indicates that hydrazine derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • The compound may act by modulating signaling pathways involved in cell survival and apoptosis. For example, it could inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.
    • It may also induce oxidative stress within cancer cells, leading to cell death.
  • Case Studies :
    • A study on related hydrazine compounds demonstrated potent activity against prostate cancer cells (PC-3), with IC50 values in the low micromolar range, suggesting that structural modifications could enhance efficacy against specific cancer types .
    • Another investigation revealed that similar compounds exhibited high intrinsic binding constants with DNA, indicating potential intercalative properties that could disrupt DNA replication in cancer cells.

Antimicrobial Activity

Hydrazine derivatives have also been explored for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, possibly through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

  • Mechanism of Action :
    • The compound may inhibit bacterial growth by targeting essential enzymes or disrupting membrane integrity.
    • Studies have indicated that hydrazine derivatives can enhance the efficacy of existing antibiotics when used in combination therapies.

Anti-inflammatory Effects

Recent research suggests that hydrazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This activity could make the compound a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells, which is a desirable trait for anticancer agents.

Cell LineIC50 (µM)Notes
PC-3 (Prostate)5Significant growth inhibition
HCT116 (Colon)10Moderate cytotoxicity
MDA-MB-231 (Breast)8High selectivity

In Vivo Studies

Animal model studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest effective tumor reduction in xenograft models, but further investigation is needed to confirm these findings and assess toxicity profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.